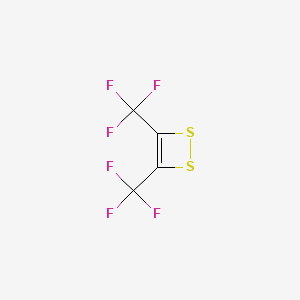
Hydroxychloroquine N-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine N-Oxide Dihydrochloride is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine N-Oxide Dihydrochloride typically involves the oxidation of hydroxychloroquine. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to hydroxychloroquine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxychloroquine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxychloroquine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored for its enhanced pharmacological effects compared to hydroxychloroquine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Hydroxychloroquine N-Oxide Dihydrochloride involves its interaction with cellular components. It is believed to modulate the immune response by inhibiting the activation of Toll-like receptors, which play a crucial role in the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: The parent compound, widely used for its antimalarial and anti-rheumatic properties.
Chloroquine: Another antimalarial drug with similar structure and function.
Quinacrine: An older antimalarial drug with distinct pharmacological properties.
Uniqueness
Hydroxychloroquine N-Oxide Dihydrochloride is unique due to its N-oxide group, which imparts different chemical reactivity and potentially enhanced pharmacological effects. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, hydroxychloroquine.
Properties
Molecular Formula |
C18H28Cl3N3O2 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;;/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*1H |
InChI Key |
ONHDVTLOHIYORH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


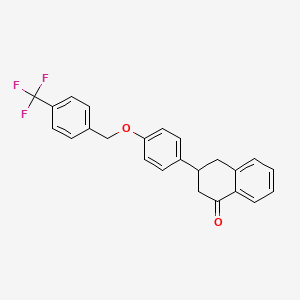
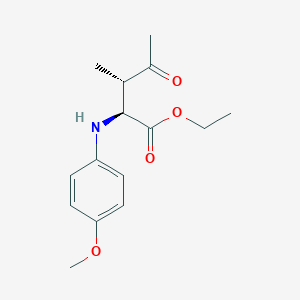
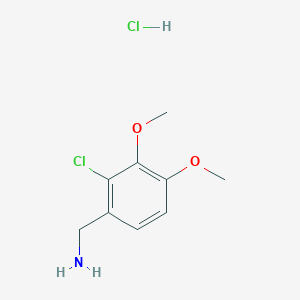
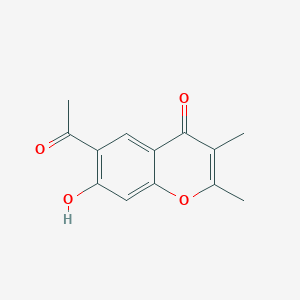
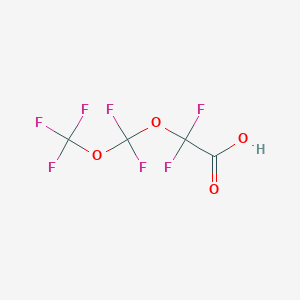
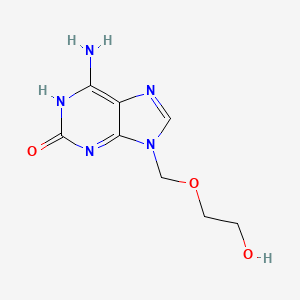
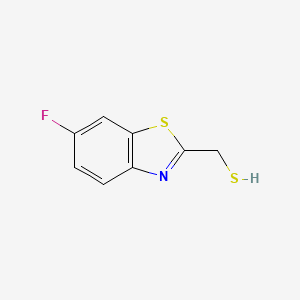
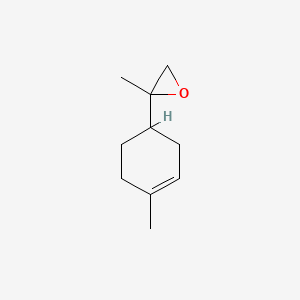
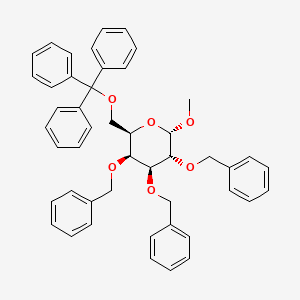
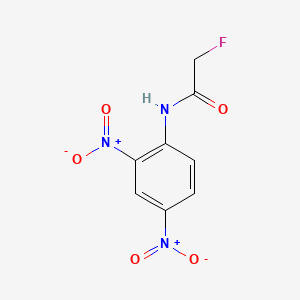
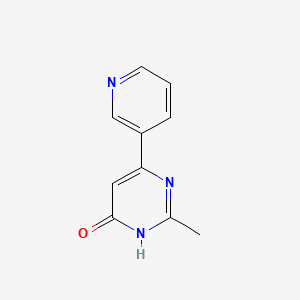
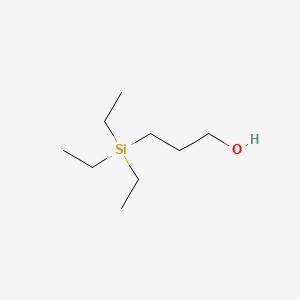
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
